4-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAO-B-IN-30 is a selective and potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters such as dopamine. This compound is known for its ability to cross the blood-brain barrier and has shown antiproliferative activity. It is used in the study of Parkinson’s-type neurological disorders due to its ability to reduce levels of tumor necrosis factor-alpha, interleukin-6, and nuclear factor kappa B in organisms .
Preparation Methods
The preparation of MAO-B-IN-30 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . For industrial production, high-throughput screening assays are employed to identify and optimize MAO-B inhibitors. These assays involve the use of fluorescence probes to measure MAO-B activity under optimized conditions, including enzyme sources, substrate concentrations, incubation volume, and reaction time .
Chemical Reactions Analysis
MAO-B-IN-30 undergoes various chemical reactions, including oxidation and reduction. Monoamine oxidases, including MAO-B, catalyze the oxidation of monoamines by employing oxygen to remove their amine group . The enzyme’s active site consists of a hydrophobic cavity that interacts with the flavin cofactor and extends to the protein surface . Common reagents used in these reactions include oxygen and various substrates such as dopamine and benzylamine. The major products formed from these reactions are the corresponding aldehydes, hydrogen peroxide, and ammonia or substituted amines .
Scientific Research Applications
MAO-B-IN-30 has a wide range of scientific research applications. It is primarily used in the study of Parkinson’s disease, where it helps reduce the degradation of dopamine by inhibiting central MAO activity . Additionally, MAO-B inhibitors like MAO-B-IN-30 are being explored for their potential in treating other neurodegenerative diseases such as Alzheimer’s disease and amyotrophic lateral sclerosis . In the field of chemistry, MAO-B-IN-30 is used to study the structure-activity relationship of MAO-B inhibitors and to develop new potent and selective candidates for MAO-B-driven diseases .
Mechanism of Action
The mechanism of action of MAO-B-IN-30 involves the inhibition of the MAO-B enzyme, which catalyzes the oxidative deamination of various amine substrates, including dopamine . By inhibiting MAO-B, MAO-B-IN-30 increases the synaptic availability of these neurotransmitters, leading to enhanced neurotransmission. The compound interacts with critical amino acid residues in the enzyme’s active site, such as tyrosine-435, tyrosine-326, cysteine-172, and glutamine-206 . This interaction prevents the enzyme from breaking down neurotransmitters, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
MAO-B-IN-30 is unique in its ability to cross the blood-brain barrier and its potent inhibitory activity against MAO-B. Similar compounds include selegiline and rasagiline, which are also selective MAO-B inhibitors used in the treatment of Parkinson’s disease . Another compound, 1-(3-(4-tert-butylphenoxy)propyl)pyrrolidine, has shown even higher potency than MAO-B-IN-30, with an IC50 value of 2.7 nM . These compounds share a common mechanism of action but differ in their potency, selectivity, and ability to cross the blood-brain barrier.
Properties
Molecular Formula |
C15H10BrN3O2 |
---|---|
Molecular Weight |
344.16 g/mol |
IUPAC Name |
4-bromo-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C15H10BrN3O2/c16-10-7-5-9(6-8-10)14(20)19-18-13-11-3-1-2-4-12(11)17-15(13)21/h1-8,17,21H |
InChI Key |
VWPDISBHGQKPGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.